4-(2-Hydroxy-ethylamino)-6-methyl-quinoline-3-carboxylic acid ethyl ester 4-(2-Hydroxy-ethylamino)-6-methyl-quinoline-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC8830189
InChI: InChI=1S/C15H18N2O3/c1-3-20-15(19)12-9-17-13-5-4-10(2)8-11(13)14(12)16-6-7-18/h4-5,8-9,18H,3,6-7H2,1-2H3,(H,16,17)
SMILES: CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCO)C
Molecular Formula: C15H18N2O3
Molecular Weight: 274.31 g/mol

4-(2-Hydroxy-ethylamino)-6-methyl-quinoline-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC8830189

Molecular Formula: C15H18N2O3

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Hydroxy-ethylamino)-6-methyl-quinoline-3-carboxylic acid ethyl ester -

Specification

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
IUPAC Name ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate
Standard InChI InChI=1S/C15H18N2O3/c1-3-20-15(19)12-9-17-13-5-4-10(2)8-11(13)14(12)16-6-7-18/h4-5,8-9,18H,3,6-7H2,1-2H3,(H,16,17)
Standard InChI Key NCXCKWGCRFXRDG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCO)C
Canonical SMILES CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCO)C

Introduction

Chemical Identity and Structural Analysis

4-(2-Hydroxyethylamino)-6-methylquinoline-3-carboxylic acid ethyl ester (IUPAC name: ethyl 4-[(2-hydroxyethyl)amino]-6-methylquinoline-3-carboxylate) belongs to the quinoline family, characterized by a bicyclic aromatic system fused with a pyridine ring. Key structural features include:

  • Position 3: A carboxylic acid ethyl ester group (COOCH2CH3-\text{COOCH}_2\text{CH}_3), which enhances solubility in organic solvents and modulates electronic properties .

  • Position 4: A 2-hydroxyethylamino substituent (NHCH2CH2OH-\text{NHCH}_2\text{CH}_2\text{OH}), introducing hydrogen-bonding capacity and potential for derivatization .

  • Position 6: A methyl group (CH3-\text{CH}_3), contributing to steric and electronic effects on the aromatic system .

Molecular Formula and Weight

  • Molecular formula: C16H20N2O4\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_4

  • Molecular weight: 304.34 g/mol (calculated via PubChem algorithms) .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable in public databases, analogous quinolines exhibit characteristic signals:

  • 1H NMR^1\text{H NMR}: Aromatic protons (6.8–8.5 ppm), methyl groups (2.4–2.6 ppm), and hydroxyl protons (1.5–2.0 ppm, broad) .

  • IR: Stretching vibrations for ester carbonyl (\sim1720 cm1^{-1}), hydroxyl (\sim3400 cm1^{-1}), and amine (\sim3300 cm1^{-1}) .

Synthetic Methodologies

The synthesis of 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate derivatives can be inferred from established quinoline-forming reactions, particularly the Gould-Jacobs cyclization and modifications thereof.

Gould-Jacobs Cyclization Adapted for Amino-Substituted Quinolines

A patent by EP0245690A1 details the preparation of 4-hydroxyquinoline-3-carboxylic acids via enamine intermediates . For the target compound, this pathway could be modified as follows:

  • Enamine Formation: React ethyl acetoacetate with 2-hydroxyethylamine to generate a β-enamino ester.

  • Cyclization: Heat the enamine with a substituted aniline (e.g., 3-methyl-5-nitroanthranilic acid) in a polar aprotic solvent (e.g., N,N-dimethylacetamide) to form the quinoline core .

  • Functionalization: Introduce the 6-methyl group via Friedel-Crafts alkylation or directed ortho-methylation .

Alternative Route via Isatoic Anhydride Intermediates

A PubMed study demonstrates the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate from isatoic anhydrides . Adapting this method:

  • Anhydride Formation: Treat 5-methylisatoic anhydride with triphosgene in tetrahydrofuran.

  • Nucleophilic Attack: React with the sodium enolate of ethyl 3-aminocrotonate to install the 2-hydroxyethylamino group.

  • Cyclodehydration: Induce ring closure under acidic conditions to yield the target compound .

Table 1: Comparative Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Gould-Jacobs 45–60ScalabilityRequires high-temperature steps
Isatoic Anhydride 55–70Mild conditionsMulti-step purification

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMAc) due to ester and hydroxyl groups; limited in water (logPoct2.1\log P_{\text{oct}} \approx 2.1) .

  • Stability: Susceptible to hydrolysis under strongly acidic/basic conditions, particularly at the ester moiety .

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